molecular formula C19H19F3N6O B2477337 1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole CAS No. 2034407-72-0

1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole

Cat. No.: B2477337
CAS No.: 2034407-72-0
M. Wt: 404.397
InChI Key: NPLJNHKSQCRMFQ-UHFFFAOYSA-N
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Description

1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole involves multiple steps. One common synthetic route includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using a condensing agent like 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) under DIPEA/DMF conditions at room temperature . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites in the molecule.

    Common Reagents and Conditions: Reagents like HATU, DIPEA, and DMF are commonly used in the synthesis and modification of this compound.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole can be compared with other indazole derivatives and pyrimidine-containing compounds. Similar compounds include:

Properties

IUPAC Name

(1-methylindazol-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c1-12-23-15(19(20,21)22)11-16(24-12)27-7-9-28(10-8-27)18(29)17-13-5-3-4-6-14(13)26(2)25-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLJNHKSQCRMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN(C4=CC=CC=C43)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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